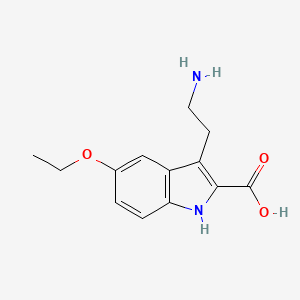
3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also has an ethoxy group (-OCH2CH3) attached to the 5-position of the indole ring, an aminoethyl group (-NH2CH2CH2-) attached to the 3-position, and a carboxylic acid group (-COOH) attached to the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of organic reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the various functional groups attached at the specified positions. The presence of these functional groups would likely result in a complex three-dimensional structure due to the various possible conformations .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of the various functional groups. For example, the amino group could participate in acid-base reactions, the ethoxy group could undergo nucleophilic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the polar carboxylic acid and amino groups .
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- A study by Levesque and Fournier (2010) highlights a method for synthesizing 3-ethoxycarbonylindoles, displaying excellent functional group tolerance and perfect regiochemical control. This method is significant for producing various indole building blocks, potentially including derivatives of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid (Levesque & Fournier, 2010).
Biological and Medical Importance :
- Research by Marchelli, Hutzinger, and Heacock (1969) on the synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles reveals the biological and medical significance of indole compounds. These compounds, including variants like 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid, are crucial in understanding the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Catalysis and Material Science :
- A 2014 study by Yu et al. discusses the electropolymerization of indole-5-carboxylic acid monomers on carbon electrodes. This research might provide insights into the applications of related indole carboxylic acids in material science and catalysis (Yu et al., 2014).
Organic Synthesis Techniques :
- The work of Shirakawa and Kobayashi (2006) on carboxylic acid catalyzed aza-Friedel-Crafts reactions showcases a novel method for synthesizing 3-substituted indoles, potentially applicable to derivatives like 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid (Shirakawa & Kobayashi, 2006).
Plant Physiology and Ethylene Production :
- Research by Hoson et al. (1990) on the effects of indole-3-acetic acid and its derivatives on rice coleoptiles suggests a role for compounds like 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid in plant growth and physiology (Hoson et al., 1990).
Potential Antibacterial Applications :
- A study by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents demonstrates the synthesis and antibacterial activity of various indole-3-carboxylic acid derivatives. This research might have implications for the antibacterial properties of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid (Egawa et al., 1984).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-ethoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-8-3-4-11-10(7-8)9(5-6-14)12(15-11)13(16)17/h3-4,7,15H,2,5-6,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADHQPDKPCPQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

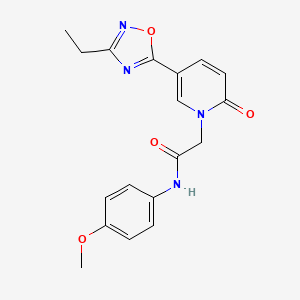
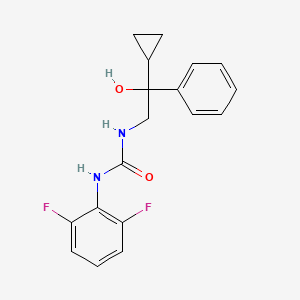

![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)
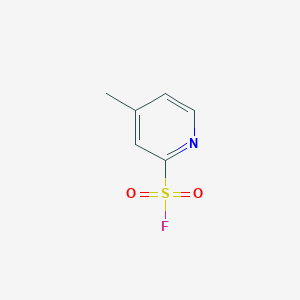
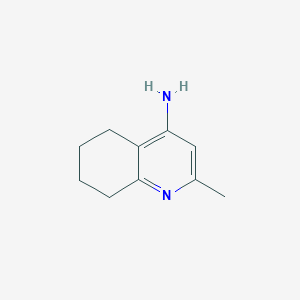

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2644925.png)
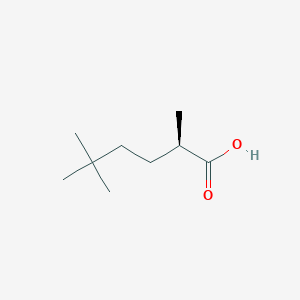
![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
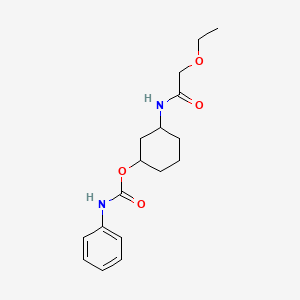
![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)